4,6-Bis(trifluoromethyl)pyridin-2(1H)-one 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 38609-77-7
VCID: VC17179943
InChI: InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15)
SMILES:
Molecular Formula: C7H3F6NO
Molecular Weight: 231.09 g/mol

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one

CAS No.: 38609-77-7

Cat. No.: VC17179943

Molecular Formula: C7H3F6NO

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

4,6-Bis(trifluoromethyl)pyridin-2(1H)-one - 38609-77-7

Specification

CAS No. 38609-77-7
Molecular Formula C7H3F6NO
Molecular Weight 231.09 g/mol
IUPAC Name 4,6-bis(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15)
Standard InChI Key VSFCIOZUOKVYSN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(NC1=O)C(F)(F)F)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyridin-2(1H)-one backbone, a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. The 4 and 6 positions are occupied by trifluoromethyl groups, which significantly influence its electronic structure. The -CF₃ substituents induce strong electron-withdrawing effects, reducing the electron density of the pyridine ring and enhancing its electrophilicity . This property facilitates nucleophilic aromatic substitution and metal-catalyzed coupling reactions, making the compound a valuable building block in organic synthesis.

The tautomeric equilibrium between the pyridinone (keto) and pyridinol (enol) forms further enhances its reactivity. Infrared (IR) and nuclear magnetic resonance (NMR) studies confirm the prevalence of the keto form in nonpolar solvents, while the enol form dominates in polar protic solvents.

Physicochemical Characteristics

Key physicochemical properties of 4,6-bis(trifluoromethyl)pyridin-2(1H)-one include:

PropertyValueSource
Molecular Weight231.09 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coefficient)Estimated 2.1–2.5 (indicative of moderate lipophilicity)

The compound’s solubility profile and lipophilicity render it suitable for reactions in organic solvents, though its hygroscopic nature necessitates anhydrous storage conditions.

Synthesis and Manufacturing

NH₄I/Na₂S₂O₄-Mediated Cyclization

The most widely reported synthesis involves NH₄I/Na₂S₂O₄-mediated cyclization of oxime derivatives (Scheme 1). This method proceeds via:

  • Oxime Formation: Reaction of a ketone or aldehyde precursor with hydroxylamine to form an oxime.

  • Reductive Cyclization: Treatment with ammonium iodide (NH₄I) and sodium dithionite (Na₂S₂O₄) under mild conditions (60–80°C) to induce cyclization, yielding the pyridinone core.

This route achieves yields of 65–75% and avoids harsh fluorinating agents, making it scalable for industrial applications. Comparative studies suggest that substituting Na₂S₂O₄ with alternative reductants (e.g., Zn/HCl) reduces yields to <50% due to over-reduction byproducts.

Alternative Synthetic Pathways

Recent advances include one-pot multi-step procedures inspired by methodologies for related trifluoromethylpyridines. For example, a five-step synthesis of 4-(difluoromethyl)pyridin-2-amine demonstrates the feasibility of using 2,2-difluoroacetic anhydride as a starting material, though analogous routes for 4,6-bis(trifluoromethyl)pyridin-2(1H)-one remain unexplored. Key challenges include controlling regioselectivity during trifluoromethylation and minimizing side reactions such as defluorination .

Applications in Pharmaceuticals and Agrochemicals

Drug Discovery

The compound’s ability to modulate biological targets stems from its trifluoromethyl groups, which enhance binding affinity and metabolic stability. Examples include:

  • Enzyme Inhibition: The -CF₃ groups interact with hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .

  • Receptor Antagonism: Derivatives have shown promise as G protein-coupled receptor (GPCR) antagonists, with preclinical studies reporting IC₅₀ values in the nanomolar range .

Agrochemical Development

In agrochemicals, the compound serves as a precursor for herbicides and fungicides. Its electrophilic pyridine ring facilitates derivatization with thiourea or sulfonamide moieties, enhancing bioactivity against plant pathogens . Field trials of derivatives have demonstrated 80–90% efficacy in controlling Fusarium species, though environmental persistence remains a concern .

Recent Research Advancements

Catalytic Applications

The compound’s electron-deficient pyridine ring enables its use as a ligand in transition metal catalysis. Palladium complexes incorporating 4,6-bis(trifluoromethyl)pyridin-2(1H)-one exhibit superior activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵.

Materials Science

In polymer chemistry, incorporation of the compound into polyimide matrices improves thermal stability (decomposition temperatures >400°C) and dielectric constants (<2.5), making it suitable for high-performance electronics.

Challenges and Future Directions

Synthesis Optimization

Current limitations include moderate yields and reliance on toxic reductants like Na₂S₂O₄. Future work should explore photocatalytic or electrochemical methods to improve sustainability .

Biological Evaluation

While in vitro studies are promising, in vivo pharmacokinetic and toxicity profiles remain uncharacterized. Collaborative efforts between synthetic chemists and pharmacologists are essential to advance lead compounds to clinical trials .

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